4-Acetoxy-N,N-dimethyltryptamine

Catalog No.
S649906
CAS No.
92292-84-7
M.F
C14H18N2O2
M. Wt
246.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Acetoxy-N,N-dimethyltryptamine

CAS Number

92292-84-7

Product Name

4-Acetoxy-N,N-dimethyltryptamine

IUPAC Name

[3-[2-(dimethylamino)ethyl]-1H-indol-4-yl] acetate

Molecular Formula

C14H18N2O2

Molecular Weight

246.3 g/mol

InChI

InChI=1S/C14H18N2O2/c1-10(17)18-13-6-4-5-12-14(13)11(9-15-12)7-8-16(2)3/h4-6,9,15H,7-8H2,1-3H3

InChI Key

RTLRUOSYLFOFHV-UHFFFAOYSA-N

SMILES

CC(=O)OC1=CC=CC2=C1C(=CN2)CCN(C)C

Synonyms

4-acetoxy-dimethyltryptamine, 4-acetoxy-N,N-dimethyltryptamine, 4-AcO-DMT, O-acetylpsilocin

Canonical SMILES

CC(=O)OC1=CC=CC2=C1C(=CN2)CCN(C)C

4-Acetoxy-N,N-dimethyltryptamine, commonly referred to as 4-AcO-DMT or psilacetin, is a semi-synthetic psychedelic compound belonging to the tryptamine class. It is structurally related to psilocybin and psilocin, the active compounds found in certain mushrooms. The compound features an acetoxy group attached to the nitrogen atom of the tryptamine backbone, which differentiates it from its natural counterparts. It is believed that 4-AcO-DMT acts as a prodrug, converting into psilocin upon ingestion, thereby producing psychedelic effects similar to those of psilocybin .

The mechanism of action of 4-AcO-DMT is similar to psilocin. Once converted to psilocin, it acts as a serotonin 2A (5-HT2A) receptor agonist in the brain []. This means it mimics the effects of serotonin, a neurotransmitter involved in mood, perception, and cognition. The activation of 5-HT2A receptors is believed to be responsible for the hallucinogenic effects of 4-AcO-DMT [].

The primary reaction involving 4-AcO-DMT occurs during its metabolism in the human body. Upon ingestion, the acetoxy group is cleaved by deacetylases and acetyltransferases during first-pass metabolism, converting it into psilocin, which is responsible for its psychoactive effects. Additionally, 4-AcO-DMT can undergo degradation under unfavorable conditions, resulting in a brown tar-like substance without affecting potency .

4-AcO-DMT exhibits significant biological activity primarily through its interaction with serotonin receptors, particularly the 5-HT2A receptor. This interaction is thought to be responsible for its psychedelic effects, which can include euphoria, altered perception of time and space, and profound introspective insights. Users have reported emotional states ranging from blissful euphoria to anxiety-inducing experiences .

Preliminary studies suggest that 4-AcO-DMT may also have therapeutic potential for mental health conditions, including addiction. Animal studies have indicated that it can prevent and reverse heroin and nicotine addictions by modulating brain-derived neurotrophic factor levels .

The synthesis of 4-AcO-DMT typically involves the acetylation of psilocin or other tryptamine precursors. The process requires advanced knowledge of organic chemistry and access to specific reagents. Common methods include:

  • Acetylation of Psilocin: This involves treating psilocin with acetic anhydride or acetyl chloride under acidic or alkaline conditions.
  • Alternative Routes: Other methods may utilize different tryptamine precursors followed by similar acetylation reactions .

4-AcO-DMT has garnered interest in both recreational and therapeutic contexts. As a research chemical, it serves as a potential alternative to psilocybin in pharmacological studies due to its lower cost and ease of synthesis. Its psychoactive properties make it a subject of interest in exploring psychedelic therapy for mental health issues such as depression and anxiety .

4-AcO-DMT shares structural similarities with several other compounds in the tryptamine class. Below are some notable comparisons:

Compound NameStructural FeaturesUnique Characteristics
PsilocybinO-phosphoryloxy groupNaturally occurring in magic mushrooms
PsilocinHydroxy groupActive form produced from psilocybin
N,N-DimethyltryptamineTwo methyl groups on nitrogenEndogenous compound with strong psychoactive effects
4-Acetoxy-N,N-diethyltryptamineEthyl groups instead of methyl groupsDifferent psychoactive profile
4-Hydroxy-N,N-dimethyltryptamineHydroxy group instead of acetoxyMore studied for therapeutic uses

4-AcO-DMT's unique acetoxy group provides distinct pharmacological properties compared to these compounds while retaining the core tryptamine structure that underpins their similar psychedelic effects .

4-Acetoxy-N,N-dimethyltryptamine (4-AcO-DMT) is a synthetic tryptamine derivative with the systematic IUPAC name 3-[2-(dimethylamino)ethyl]-1H-indol-4-yl acetate . Its molecular formula is C₁₄H₁₈N₂O₂, and it has a molecular weight of 246.30 g/mol . The compound features an indole ring substituted at the 4-position with an acetoxy group (-OAc) and a dimethylaminoethyl side chain at the 3-position (Figure 1).

Key Structural Features:

  • Indole core: A bicyclic structure comprising a benzene ring fused to a pyrrole ring.
  • 4-Acetoxy group: An acetylated hydroxyl group at the 4-position of the indole.
  • N,N-Dimethylaminoethyl side chain: A two-carbon chain terminating in a dimethylamine group.

4-AcO-DMT is functionally related to psilocin (4-HO-DMT) and psilocybin (4-PO-DMT), differing primarily in the ester group at the 4-position. While psilocybin contains a phosphate ester, 4-AcO-DMT substitutes this with an acetate ester . The compound is also known by synonyms such as O-acetylpsilocin, psilacetin, and 4-acetoxy-DMT . Its CAS registry number is 92292-84-7 .

Historical Synthesis and Discovery

4-AcO-DMT was first synthesized in 1963 by Albert Hofmann and Franz Troxler during investigations into psilocin derivatives at Sandoz Laboratories . Hofmann’s work aimed to explore structure-activity relationships among tryptamines, building on his earlier isolation of psilocybin from Psilocybe mushrooms. The initial synthesis involved acetylation of psilocin using acetic anhydride, though yields were suboptimal .

In 1999, David E. Nichols and colleagues at Purdue University developed an improved synthetic route to 4-AcO-DMT, enabling higher purity and scalability . This method utilized a Friedel-Crafts acetylation of 4-hydroxyindole followed by N-alkylation with dimethylaminoethyl chloride. Nichols proposed 4-AcO-DMT as a cost-effective alternative to psilocybin for pharmacological studies, citing challenges in synthesizing psilocybin’s phosphate ester .

The compound gained prominence in the 2010s as a research chemical and later as a recreational substance, often marketed as “synthetic psilocybin” due to its prodrug relationship to psilocin .

Significance in Psychedelic Pharmacology Research

Prodrug Mechanism and Metabolic Activation

4-AcO-DMT is rapidly deacetylated in vivo by esterases to yield psilocin (4-HO-DMT), the active metabolite responsible for its psychedelic effects . This bioconversion mirrors the metabolic pathway of psilocybin, which is dephosphorylated to psilocin. Comparative studies in rodents demonstrate that 4-AcO-DMT and psilocybin exhibit equivalent behavioral effects at equimolar doses, confirming their shared mechanism .

Receptor Pharmacology

As a serotonin receptor agonist, 4-AcO-DMT (via psilocin) primarily targets 5-HT₂A receptors, with additional activity at 5-HT₁A, 5-HT₂B, and 5-HT₂C subtypes (Table 1) . Functional assays reveal partial agonism at 5-HT₂A (EC₅₀ = 2.4–3.8 µM) and high efficacy at 5-HT₂C (Eₘₐₓ = 95.1%) . These interactions underpin its hallucinogenic properties and differentiate it from non-psychedelic serotonergics.

Table 1: Receptor Affinity Profile of Psilocin (4-HO-DMT)

ReceptorAffinity (Kᵢ, nM)Efficacy (Eₘₐₓ, %)
5-HT₂A6.0–34016–98
5-HT₂B4.6–41038–84
5-HT₂C10–14195.1
5-HT₁A49–567ND

Data compiled from in vitro studies .

Structural and Crystallographic Insights

X-ray crystallography of 4-AcO-DMT fumarate salts has elucidated its solid-state conformation, revealing planar indole systems and hydrogen-bonding networks critical for receptor interactions . These structural studies inform drug design efforts aimed at optimizing psychedelics for therapeutic applications.

Research Applications

4-AcO-DMT’s stability and ease of synthesis have made it a valuable tool in neuropharmacology. Recent studies utilize it to investigate:

  • Neuroplasticity: Mechanisms underlying psychedelic-induced synaptic remodeling .
  • Behavioral Models: Head-twitch response (HTR) in rodents as a proxy for human hallucinogenic effects .
  • Receptor Dynamics: Cryo-EM structures of 5-HT₂A complexes with psilocin derivatives .

Its legal status as an unregulated analog in some jurisdictions has further facilitated preclinical research, though regulatory landscapes are evolving .

XLogP3

2.1

UNII

8BLF220HX1

Other CAS

92292-84-7

Wikipedia

O-acetylpsilocin

Dates

Modify: 2023-08-15

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